molecular formula C12H17NO6 B2499389 4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate CAS No. 2580177-80-4

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate

Cat. No.: B2499389
CAS No.: 2580177-80-4
M. Wt: 271.269
InChI Key: RSEXZDMQSNJPRL-UHFFFAOYSA-N
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Description

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate is a complex organic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a formyl group attached to an oxazine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound, under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Formylation: The formyl group can be introduced via a formylation reaction using formic acid or a formylating reagent such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 4-O-Tert-butyl 3-O-methyl 6-carboxy-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate.

    Reduction: 4-O-Tert-butyl 3-O-methyl 6-hydroxymethyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazine ring can also interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    4-O-Tert-butyl 3-O-methyl 6-hydroxymethyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    4-O-Tert-butyl 3-O-methyl 6-carboxy-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate: Similar structure but with a carboxy group instead of a formyl group.

Uniqueness

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the tert-butyl, methoxy, and formyl groups on the oxazine ring creates a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

4-O-tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-12(2,3)19-11(16)13-5-8(6-14)18-7-9(13)10(15)17-4/h5-6,9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEXZDMQSNJPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(OCC1C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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